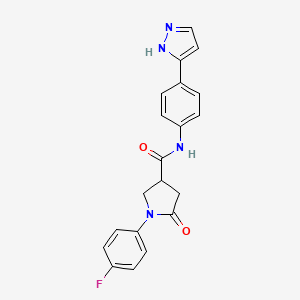

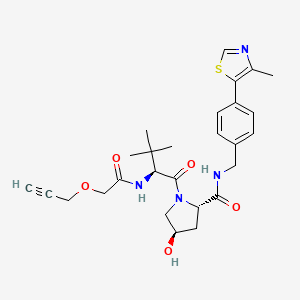

![molecular formula C8H17ClN2O B2478733 N-[(piperidin-2-yl)methyl]acetamide hydrochloride CAS No. 860217-45-4](/img/structure/B2478733.png)

N-[(piperidin-2-yl)methyl]acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(piperidin-2-yl)methyl]acetamide hydrochloride” is a chemical compound with the molecular formula C8H17ClN2O . It has a molecular weight of 192.69 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . The copper catalyst initiates N-radical formation, and afterwards, the 1,5-HAT carbon radical is captured by CO and Cu(II) species to form the proposed intermediate, followed by an intramolecular ligand exchange and reductive elimination/cyclization .Molecular Structure Analysis

The molecular structure of “this compound” consists of eight carbon atoms, seventeen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chlorine atom .Chemical Reactions Analysis

Piperidine derivatives, such as “this compound”, are involved in various chemical reactions including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

“this compound” is a powder . The specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Biological Evaluation of Antimicrobial Nano‐Materials

- Application : Antimicrobial activities against pathogenic bacteria and Candida species.

- Findings : Derivatives of N-[(piperidin-2-yl)methyl]acetamide showed effectiveness against fungi, particularly Candida utilis. The compounds demonstrated lower cytotoxic doses compared to their effective antimicrobial doses (Mokhtari & Pourabdollah, 2013).

Discovery of Clinical Candidate K-604

- Application : Inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1).

- Findings : The compound showed potential for treatment of diseases involving ACAT-1 overexpression. It exhibited significantly improved aqueous solubility and oral absorption (Shibuya et al., 2018).

Synthesis and DNA/BSA Binding Studies of Paracetamol Derivatives

- Application : DNA-binding interactions and protein-binding interactions.

- Findings : N-[(piperidin-2-yl)methyl]acetamide derivatives interact with DNA via intercalation and bind strongly with BSA (bovine serum albumin) (Raj, 2020).

Antibacterial Activity of N-Substituted Acetamide Derivatives

- Application : Antibacterial properties.

- Findings : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate inhibitors against various bacterial strains (Iqbal et al., 2017).

Antimicrobial Activities of N-Substituted Derivatives

- Application : Microbial activities.

- Findings : (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride exhibited moderate activities against various microbial strains (Ovonramwen, Owolabi, & Oviawe, 2019).

Pharmacological Characterization of AC-90179

- Application : Selective serotonin 2A receptor inverse agonist.

- Findings : AC-90179 demonstrated potential for treating psychosis without the side effects common with other antipsychotic drugs (Vanover et al., 2004).

Synthesis of Bioactive Sulfonamides

- Application : Activity against cholinesterase enzymes.

- Findings : N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives showed promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes (Khalid, 2012).

Safety and Hazards

The safety information for “N-[(piperidin-2-yl)methyl]acetamide hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N-[(piperidin-2-yl)methyl]acetamide hydrochloride”, is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

Mechanism of Action

Target of Action

N-[(piperidin-2-yl)methyl]acetamide hydrochloride is a derivative of piperidine . Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets and exhibit a wide range of pharmacological activities .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Piperidine derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

N-(piperidin-2-ylmethyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-7(11)10-6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPGOOPMYPBZQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860217-45-4 |

Source

|

| Record name | N-[(piperidin-2-yl)methyl]acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2478650.png)

![2-Chloro-N-(1,3-dihydro-2-benzofuran-5-yl)-N-[(1-methylcyclopropyl)methyl]acetamide](/img/structure/B2478659.png)

![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2478664.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2478665.png)

![2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2478666.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide;hydrochloride](/img/structure/B2478668.png)

![4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2478672.png)